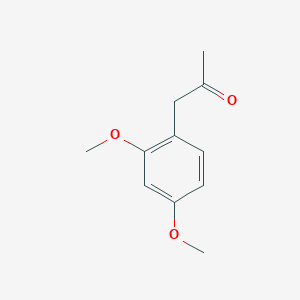

1-(2,4-Dimethoxyphenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUYRQGNBYKUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343758 | |

| Record name | 1-(2,4-dimethoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-29-8 | |

| Record name | 1-(2,4-dimethoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,4-Dimethoxyphenyl)propan-2-one chemical properties and structure

An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)propan-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural, physical, and chemical properties, supported by spectroscopic analysis, synthesis protocols, and safety considerations.

Compound Identification and Structure

This compound, also known as (2,4-Dimethoxyphenyl)acetone, is an aromatic ketone. The structure features a propan-2-one moiety attached to a benzene ring at the first position, with methoxy groups substituted at the second and fourth positions of the ring.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: (2,4-Dimethoxyphenyl)acetone, 2,4-Dimethoxyphenylacetone[1][2]

The molecular structure consists of a ketone functional group, which is a site of nucleophilic attack, and an electron-rich aromatic ring, activated by two methoxy groups at the ortho and para positions relative to the propanone substituent. This electron-donating nature of the methoxy groups significantly influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 194.23 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 170-175 °C (at 20 mmHg / 27 hPa) | [2] |

| Density | 1.07 g/cm³ | |

| Flash Point | > 113 °C | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is fundamental for the verification of the molecular structure of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong absorption band is expected in the region of 1715-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a non-conjugated ketone. Additional significant peaks include those corresponding to the C-O stretching of the methoxy ether groups and the C=C stretching of the aromatic ring.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons. The methyl protons of the ketone (CH₃-C=O) would appear as a singlet. The methylene protons (-CH₂-) adjacent to the aromatic ring would also produce a singlet. The two methoxy groups (-OCH₃) would each yield a singlet, potentially with slightly different chemical shifts. The three protons on the aromatic ring would show a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet) due to their specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically >200 ppm). Separate signals would be present for the methyl, methylene, and two methoxy carbons, along with six distinct signals for the carbons of the aromatic ring.

-

-

Mass Spectrometry (MS): In mass spectrometry, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 194.23).[1] Common fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge, leading to characteristic fragment ions.[1]

Synthesis and Reactivity

This compound is typically synthesized and used as a chemical intermediate for more complex molecules.

General Synthesis Protocol: Friedel-Crafts Acylation

A common and logical route for the synthesis of this compound involves the reaction of 1,3-dimethoxybenzene with a suitable acylating agent, although specific literature protocols for this exact isomer are not as prevalent as for its 3,4- or 3,5-dimethoxy counterparts. A plausible approach is the reaction of 2,4-dimethoxyphenylacetyl chloride with a methylating agent like methylmagnesium bromide or, more commonly, by reacting 1,3-dimethoxybenzene with chloroacetone.

A related, well-established method for similar structures is the Friedel-Crafts acylation, which provides a foundational workflow.[4]

Experimental Workflow: Conceptual Friedel-Crafts Acylation

-

Reaction Setup: A solution of 1,3-dimethoxybenzene is prepared in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the cooled solution under stirring. The choice of catalyst is critical; it polarizes the acylating agent, making it a more potent electrophile.

-

Acylating Agent Addition: Chloroacetyl chloride is added dropwise to the mixture. This step is highly exothermic and requires careful temperature control to prevent side reactions. The reaction proceeds via electrophilic aromatic substitution, where the activated acylium ion attacks the electron-rich dimethoxybenzene ring. The ortho- and para-directing effects of the methoxy groups favor substitution at the desired position.

-

Methylation: The resulting 2-chloro-1-(2,4-dimethoxyphenyl)ethan-1-one intermediate is then reacted with a methylating agent to replace the chlorine and form the final propan-2-one structure.

-

Quenching and Workup: After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice and acidifying with hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

-

Ketone Group: The carbonyl group can undergo reduction to form the corresponding secondary alcohol, 1-(2,4-dimethoxyphenyl)propan-2-ol. It can also serve as a precursor for forming imines and amines through reductive amination, a crucial transformation in the synthesis of many pharmaceutical agents.[5]

-

Aromatic Ring: The two methoxy groups strongly activate the aromatic ring towards further electrophilic substitution.

-

Intermediate Role: This compound is a valuable building block. For instance, related structures like 1-(3,4-dimethoxyphenyl)propan-2-one are precursors for the synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which have been investigated for their biological activity.[5] The 2,4-dimethoxybenzyl group itself is recognized as a useful protecting group in organic synthesis, particularly for amines and alcohols, as it can be cleaved under specific conditions.[6][7]

Applications in Research and Development

The primary application of this compound is as an intermediate in organic synthesis. Its structural motifs are found in various biologically active molecules and natural products.

-

Pharmaceutical Synthesis: It serves as a precursor for synthesizing more complex molecules with potential therapeutic applications. The dimethoxyphenyl moiety is a common feature in many pharmacologically active compounds.

-

Protecting Group Chemistry: The 2,4-dimethoxybenzyl (DMB) group, for which this compound is a potential precursor, is used as a photolabile or acid-sensitive protecting group in multi-step synthesis, allowing for selective deprotection under mild conditions.[8]

Safety and Handling

According to available safety data, this class of chemicals should be handled with care in a laboratory setting. While specific hazard classifications for this compound are not always detailed, general precautions for aromatic ketones should be followed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage is often refrigerated (2-8°C).[3]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Inhalation: Move to fresh air. In all cases of exposure, seek medical attention if symptoms occur or persist.[10]

-

Conclusion

This compound is a significant chemical compound whose value lies in its role as a versatile intermediate in synthetic organic chemistry. Its distinct structural features—an activated aromatic ring and a reactive ketone functional group—make it a valuable building block for the construction of more complex molecular architectures, particularly in the fields of pharmaceutical research and materials science. A thorough understanding of its chemical properties, spectroscopic signature, and safe handling protocols is essential for its effective and responsible use in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592028, this compound. PubChem. Retrieved from [Link]

-

ChemBK (2024). 1-(3,4-Dimethoxyphenyl)-2-propanone. Retrieved from [Link]

-

Chemsrc (2025). (2,4-Dimethoxyphenyl)acetone | CAS#:831-29-8. Retrieved from [Link]

-

NIST (n.d.). 1-Propanone, 1-(2,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific (2025). Safety Data Sheet - 4-Methoxyphenylacetone. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

-

PMC - NIH (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

-

ResearchGate (2025). and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy. Retrieved from [Link]

-

University of Calgary (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

ResearchGate (2025). The development and preparation of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) "latent" safety-catch linker: Solid phase synthesis of ketopiperazines. Retrieved from [Link]

Sources

- 1. This compound | C11H14O3 | CID 592028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,4-Dimethoxyphenyl)acetone | CAS#:831-29-8 | Chemsrc [chemsrc.com]

- 3. 831-29-8|this compound|BLD Pharm [bldpharm.com]

- 4. Buy 1-(3,5-Dimethoxyphenyl)propan-2-one | 18917-77-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.be [fishersci.be]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

IUPAC name for 1-(2,4-Dimethoxyphenyl)propan-2-one

An In-Depth Technical Guide to 1-(2,4-Dimethoxyphenyl)propan-2-one for Medicinal Chemistry Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a key chemical intermediate relevant to researchers, scientists, and professionals in drug development. The guide covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and its applications as a versatile building block in medicinal chemistry. Emphasis is placed on the rationale behind experimental procedures and safety considerations, ensuring this guide serves as a practical and authoritative resource.

Chemical Identity and Properties

This compound, also commonly known as (2,4-dimethoxyphenyl)acetone, is an aromatic ketone. Its structure features a propan-2-one (acetone) moiety attached via its C1 position to a benzene ring substituted with two methoxy groups at the 2- and 4-positions. This substitution pattern is crucial as it influences the molecule's reactivity and its utility as a precursor in multi-step syntheses.

The formal IUPAC name for this compound is This compound [1]. It is identified by the CAS Number 831-29-8 [1][2].

Physicochemical Properties

The key properties of this compound are summarized in the table below. These data are essential for planning reactions, purification procedures, and for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3][4] |

| Molecular Weight | 194.23 g/mol | [1][4] |

| Appearance | White solid | [4] |

| Boiling Point | 170-175 °C @ 20-27 hPa (lit.) | [3][4] |

| Density | ~1.1 g/cm³ at 25 °C (lit.) | [3][4] |

| CAS Number | 831-29-8 | [1][2] |

| Synonyms | (2,4-Dimethoxyphenyl)acetone, 2,4-Dimethoxyphenylacetone, 1-(2,4-dimethoxyphenyl)-2-propanone | [1][3][4] |

Synthesis and Purification

The synthesis of aryl-acetones like this compound is often achieved through electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation or alkylation. The choice of starting materials is dictated by availability, cost, and the need to control regioselectivity.

Retrosynthetic Analysis & Mechanistic Insight

A common and logical synthetic approach involves the acylation of a suitably activated aromatic ring. The starting material of choice is 1,3-dimethoxybenzene (resorcinol dimethyl ether). The two methoxy groups are strong activating, ortho-, para- directing groups. This electronic property is key to the success of the synthesis, as it strongly directs the incoming electrophile to the C4 position (para to the C1-methoxy group and ortho to the C3-methoxy group), which is sterically accessible and electronically enriched.

The electrophile can be generated from a reagent like chloroacetone in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of chloroacetone, enhancing the electrophilicity of the adjacent carbon and facilitating the substitution reaction.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts methodology and should be adapted and optimized. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Catalyst Suspension: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent like dichloromethane (DCM). Cool the resulting slurry to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of 1,3-dimethoxybenzene (1.0 equivalent) and chloroacetone (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality: Slow, cold addition is critical to control the exothermic reaction and prevent side reactions, such as di-substitution or polymerization.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material (1,3-dimethoxybenzene).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the catalyst.

-

Trustworthiness: This is a self-validating step. The vigorous reaction upon quenching confirms the presence of active catalyst, while the subsequent phase separation allows for clean extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), water, and finally, saturated sodium chloride (brine) solution (to aid in drying).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure white solid product.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (~6.4-7.1 ppm). A doublet corresponding to H6, a doublet of doublets for H5, and a doublet for H3, confirming the 1,2,4-substitution pattern. - Methoxy Groups: Two sharp singlets at ~3.8 ppm, each integrating to 3H. - Methylene Group (-CH₂-): A singlet at ~3.6 ppm, integrating to 2H. - Methyl Group (-CH₃): A sharp singlet at ~2.1 ppm, integrating to 3H. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal downfield at ~206 ppm. - Aromatic Carbons: Six distinct signals, with the two methoxy-bearing carbons (C2, C4) appearing further downfield (~158-160 ppm) than the others. - Other Carbons: Signals for the methylene carbon (~45 ppm), the two methoxy carbons (~55 ppm), and the methyl carbon (~29 ppm). |

| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹. - C-O Stretch (Aromatic Ether): Strong bands in the 1200-1250 cm⁻¹ region. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺) peak at m/z = 194.09. Key fragmentation peaks often include loss of the acetyl group, leading to a prominent peak at m/z = 151 (the dimethoxybenzyl cation)[1]. |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile synthetic intermediate or building block. The combination of a reactive ketone and an activated aromatic ring allows for a wide range of subsequent chemical transformations.

Role as a Synthetic Precursor

The compound serves as a scaffold for building more complex molecules. The ketone can undergo reactions like reduction, reductive amination, or condensation, while the aromatic ring can be further functionalized.

Caption: Role as a versatile intermediate for diverse chemical scaffolds.

-

Precursors to Amines: The ketone can be converted into an amine via reductive amination. The resulting 1-(2,4-dimethoxyphenyl)propan-2-amine is a scaffold used in the synthesis of novel compounds. For instance, related isomers are precursors to spasmolytic agents like mebeverine, which is used to treat irritable bowel syndrome[5].

-

Synthesis of Chalcones: The methylene group adjacent to the ketone is acidic and can participate in condensation reactions (e.g., Claisen-Schmidt condensation) with aromatic aldehydes. This reaction yields chalcones, a class of compounds known for a wide range of biological activities, including antimalarial properties[6][7].

-

Access to Other Functional Groups: The ketone can be easily reduced to a secondary alcohol, which can then be used in further synthetic steps such as etherification or esterification.

Safety and Handling

Although not classified as a hazardous substance under major regulations[3], this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[8][9][10]. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid:

-

Inhalation: May cause respiratory tract irritation[3]. Move the person to fresh air.

-

Skin Contact: May cause skin irritation[3]. Wash off immediately with plenty of water[8].

-

Eye Contact: May cause eye irritation[3]. Rinse immediately with plenty of water for at least 15 minutes[8].

-

Ingestion: May be harmful if swallowed[3]. Clean mouth with water and seek medical attention if symptoms occur[8].

-

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the dual reactivity of its ketone and activated aromatic ring make it an important building block for constructing more complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in drug discovery and development projects.

References

-

This compound. Manchester Organics.

-

This compound CAS:831-29-8 manufacturer & supplier. CROCHEM.

-

(2,4-Dimethoxyphenyl)acetone | CAS#:831-29-8. Chemsrc.

-

(2,4-Dimethoxyphenyl)acetone 831-29-8. ChemicalBook.

-

This compound. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - 4-Methoxyphenylacetone. Fisher Scientific.

-

1-(3,4-Dimethoxyphenyl)-2-propanone. ChemBK.

-

2-Propanone, 1-(2,5-dimethoxyphenyl)-. PubChem, National Center for Biotechnology Information.

-

2-Propanone, 1-(3,4-dimethoxyphenyl)-. SIELC Technologies.

-

1-Propanone,2-amino-1-(3,4-dimethoxyphenyl)- Safety Data Sheets. Echemi.

-

1-(3,5-Dimethoxyphenyl)propan-2-one. Smolecule.

-

776-99-8|1-(3,4-Dimethoxyphenyl)propan-2-one. BLDpharm.

-

Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. ChemicalBook.

-

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-1-propanone. PubChem, National Center for Biotechnology Information.

-

Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides. ResearchGate.

-

Safety Data Sheet: 1-(2-(3,5-Dimethoxyphenyl)ethenyl)-2,4-dimethoxybenzene. Carl Roth.

-

Analytical Methods and Materials and Methods. The Royal Society of Chemistry.

-

Cas 1835-04-7,1-(3,4-DIMETHOXY-PHENYL) - LookChem.

-

SYNTHESIS AND ANTIMALARIAL EVALUATION OF 1-(2,4- DIMETHOXYPHENYL)-3-(4-TRIFLUORO METHYL-PHENYL) PROPAN-2-ENE-1- ONE. BIMA JOURNAL OF SCIENCE AND TECHNOLOGY.

-

synthesis and antimalarial evaluation of 1-(2,4- dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1- one. ResearchGate.

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI.

Sources

- 1. This compound | C11H14O3 | CID 592028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. (2,4-Dimethoxyphenyl)acetone | CAS#:831-29-8 | Chemsrc [chemsrc.com]

- 4. (2,4-Dimethoxyphenyl)acetone 831-29-8 [mingyuanchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. ww25.journals.gjbeacademia.com [ww25.journals.gjbeacademia.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.be [fishersci.be]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

CAS number 831-29-8 physicochemical data

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of Thebacon (CAS 466-90-0)

Introduction: A Profile of Thebacon

Thebacon, systematically known as dihydrocodeinone enol acetate, is a semisynthetic opioid belonging to the morphinane class of alkaloids.[1] First synthesized in Germany in 1924, it is structurally derived from thebaine or hydrocodone and exhibits both analgesic and antitussive properties.[1] While it has been marketed in Europe for therapeutic use under trade names like Acedicon, in the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][2]

This guide provides a comprehensive overview of the essential physicochemical data, pharmacological action, analytical methodologies, and safety considerations for Thebacon, designed to support professionals in research and drug development.

A Note on Chemical Identifiers: The primary CAS number for the Thebacon free base is 466-90-0 .[2] It is also commonly available and studied as its hydrochloride salt, Thebacon Hydrochloride (CAS: 20236-82-2) . The CAS number 831-29-8, as specified in the query, is less frequently cited in major chemical databases for this compound. This guide will refer to the compound as Thebacon and specify the salt form where relevant.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from formulation to analytical method design. Thebacon is typically handled as a crystalline solid, most often in its hydrochloride salt form, which enhances its solubility in aqueous media.[3]

Key Physicochemical Data

The following table summarizes the core physicochemical properties for Thebacon and its hydrochloride salt. These values are critical for experimental design, including solvent selection and dosage formulation.

| Property | Thebacon (Free Base) | Thebacon Hydrochloride | Source(s) |

| CAS Number | 466-90-0 | 20236-82-2 | [2] |

| Molecular Formula | C₂₀H₂₃NO₄ | C₂₀H₂₄ClNO₄ | [2] |

| Molecular Weight | 341.4 g/mol | 377.9 g/mol | [2] |

| Physical Form | Solid (Predicted) | Crystalline Solid | [3] |

| Melting Point | Not Available | 132-135 °C (with decomposition) | [1] |

| Solubility | Not Available | Soluble in water | [1] |

| pKa (Predicted) | ~8.5 (Tertiary Amine) | Not Applicable | |

| XLogP3 (Predicted) | 2.4 | Not Applicable | [2] |

Expert Insights: The predicted pKa of approximately 8.5 is attributed to the tertiary amine within the morphinan structure. This basic character is crucial for its interaction with opioid receptors and dictates that the compound will be predominantly protonated and water-soluble at physiological pH (~7.4). The XLogP3 value of 2.4 indicates moderate lipophilicity, suggesting the compound can readily cross biological membranes, including the blood-brain barrier, which is consistent with its central nervous system activity.

Section 2: Spectroscopic Profile (Theoretical)

Infrared (IR) Spectroscopy

The IR spectrum of Thebacon is expected to show characteristic absorption bands corresponding to its main functional groups. Understanding these expected peaks is vital for confirming the identity and purity of a sample.

-

C=O Stretch (Ester): A strong, sharp peak is expected around 1735-1750 cm⁻¹ . This is one of the most diagnostic peaks.

-

C=C Stretch (Alkene & Aromatic): Peaks in the 1600-1680 cm⁻¹ region are expected for the enol double bond and the aromatic ring.

-

C-O Stretch (Ester & Ether): Strong absorptions are anticipated between 1000-1300 cm⁻¹ .

-

C-H Stretch (Aromatic/Vinylic): Peaks appearing just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.

-

¹H NMR: Expected signals would include:

-

Aromatic protons in the 6.5-7.5 ppm range.

-

A vinylic proton signal from the enol acetate group around 5.0-6.0 ppm .

-

An N-methyl singlet around 2.3-2.5 ppm .

-

An acetyl methyl singlet from the ester group around 2.1 ppm .

-

A complex series of aliphatic protons from the morphinan skeleton, typically between 1.5-4.0 ppm .

-

-

¹³C NMR: Key expected chemical shifts include:

-

A carbonyl carbon (ester) signal around 170 ppm .

-

Aromatic and vinylic carbons between 110-150 ppm .

-

The methoxy carbon (~56 ppm) and N-methyl carbon (~42 ppm).

-

The acetyl methyl carbon (~21 ppm).

-

Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), Thebacon would produce a molecular ion peak (M⁺) at m/z 341. The fragmentation pattern would be key to confirming its structure.

-

Molecular Ion Peak: m/z = 341.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group: A significant fragment would be expected at m/z 299, corresponding to the loss of ketene (CH₂=C=O) from the enol acetate.

-

Alpha-cleavage: Cleavage of bonds adjacent to the tertiary amine is a common fragmentation pathway for alkaloids, leading to characteristic fragments of the morphinan ring system.

-

Section 3: Pharmacology and Mechanism of Action

Thebacon functions as an opioid agonist, exerting its effects primarily through interaction with mu-opioid receptors in the central nervous system.[4] Its clinical profile as both an analgesic and an antitussive stems from this interaction.

Causality of Action: A Prodrug System A critical aspect of Thebacon's pharmacology is its role as a prodrug. After administration, it undergoes metabolism in the liver, primarily by the Cytochrome P450 2D6 (CYP2D6) enzyme.[5] This metabolic process is essential for its therapeutic activity, as it converts Thebacon into more potent opioids, chiefly hydromorphone .[5]

This metabolic dependency means that the drug's efficacy can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme, a crucial consideration in drug development and clinical application.[5]

References

- 1. Thebacon - Wikipedia [en.wikipedia.org]

- 2. Thebacon | C20H23NO4 | CID 11508377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

Molecular weight and formula of (2,4-Dimethoxyphenyl)acetone

An In-depth Technical Guide: (2,4-Dimethoxyphenyl)acetone

Introduction

(2,4-Dimethoxyphenyl)acetone is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a substituted phenyl ring coupled with a propanone chain, makes it a versatile building block for more complex molecules. For researchers and professionals in drug discovery and fine chemical manufacturing, a comprehensive understanding of this compound's properties, synthesis, and analytical characterization is paramount. This guide provides an in-depth examination of (2,4-Dimethoxyphenyl)acetone, consolidating core data with field-proven insights to support advanced research and development applications.

Section 1: Core Molecular Profile

The fundamental identity of (2,4-Dimethoxyphenyl)acetone is defined by its molecular formula, weight, and structural arrangement. These core attributes are the foundation for all stoichiometric calculations, analytical interpretations, and mechanistic considerations.

The chemical structure consists of an acetone group attached to a benzene ring at the first carbon of the propane chain. The benzene ring is substituted with two methoxy groups at positions 2 and 4.

Table 1: Key Identifiers for (2,4-Dimethoxyphenyl)acetone

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| IUPAC Name | 1-(2,4-Dimethoxyphenyl)propan-2-one | [1] |

| CAS Number | 831-29-8 | [1][2] |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)OC)OC | [1][3] |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification protocols, and storage requirements.

Table 2: Physicochemical Data for (2,4-Dimethoxyphenyl)acetone

| Property | Value | Notes | Source(s) |

| Appearance | White solid | [4] | |

| Boiling Point | 170-175 °C (at 20 mmHg) | Boiling point is pressure-dependent. | [4][5] |

| Density | 1.07 g/mL (at 25 °C) | [1][4] | |

| Refractive Index | n20/D 1.529 | Measured at 20 °C using the sodium D-line. | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

Section 3: Synthesis and Purification

The synthesis of (2,4-Dimethoxyphenyl)acetone is not commonly detailed in direct, one-step public literature; it is often an intermediate. A logical and effective approach involves a two-step process starting from 1,3-dimethoxybenzene, as outlined below. This method is based on established organometallic and acylation reactions.

Conceptual Synthesis Pathway

The synthesis can be envisioned as a Friedel-Crafts-type acylation to produce an acetophenone intermediate, followed by a reaction to extend the carbon chain. A plausible route begins with the synthesis of 2,4-dimethoxyacetophenone from 1,3-dimethoxybenzene.

This step employs a Friedel-Crafts acylation, a robust and well-documented method for forming carbon-carbon bonds on aromatic rings.

-

Expertise & Causality: 1,3-dimethoxybenzene is used as the starting material due to the ortho- and para-directing nature of the methoxy groups, which activates the ring for electrophilic aromatic substitution. Aluminum chloride (AlCl₃) is the Lewis acid of choice, as it effectively coordinates with the acylating agent (acetonitrile or acetyl chloride) to generate a potent electrophile. The reaction is conducted at low temperatures to control reactivity and minimize side-product formation.

This protocol is adapted from established Friedel-Crafts methodologies.[6][7]

-

Setup: In a three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add 1,3-dimethoxybenzene (1.0 mol) and a suitable solvent like toluene.

-

Cooling: Cool the mixture to -10 °C using an ice-salt bath.

-

Catalyst Addition: Under stirring, slowly add anhydrous aluminum chloride (1.0 mol).

-

Acylation: Add acetonitrile (1.2 mol) dropwise while maintaining the temperature between -5 to 5 °C.

-

Reaction: Pass dry hydrogen chloride gas through the mixture and allow the reaction to proceed for 20-30 hours.

-

Work-up: Upon completion, the resulting solid is filtered and then hydrolyzed by refluxing in water.

-

Isolation: The product, 2,4-dimethoxyacetophenone, is isolated by cooling the aqueous mixture and filtering the resulting precipitate.

Synthesis Workflow Diagram

Caption: Conceptual two-step synthesis pathway for (2,4-Dimethoxyphenyl)acetone.

Section 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of a synthesized compound is a non-negotiable aspect of scientific research and development. A multi-technique approach provides a self-validating system for quality control.

-

Trustworthiness: No single analytical technique is sufficient for unambiguous structure elucidation. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the carbon-hydrogen framework, and Mass Spectrometry (MS), which gives the molecular weight and fragmentation patterns, a high degree of confidence in the compound's identity is achieved.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a primary tool for confirming the structure. The expected chemical shifts and multiplicities for (2,4-Dimethoxyphenyl)acetone in a deuterated solvent like CDCl₃ are predictable.

-

Expected ¹H NMR Signals (Predicted):

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.4-7.2 ppm), corresponding to the protons on the substituted benzene ring.

-

Methoxy Protons (6H): Two sharp singlets around 3.8-3.9 ppm, each integrating to 3 protons, for the two -OCH₃ groups.

-

Methylene Protons (2H): A singlet around 3.6 ppm for the -CH₂- group adjacent to the aromatic ring and the carbonyl group.

-

Methyl Protons (3H): A sharp singlet around 2.1 ppm for the terminal -COCH₃ group.

-

Experimental Protocol: NMR Sample Preparation and Analysis[8]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean vial and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data using Fourier transformation, followed by phase and baseline correction.

-

Analysis: Calibrate the spectrum to the TMS signal. Integrate all peaks and analyze the chemical shifts and coupling patterns to confirm the structure.

Quality Control Workflow

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. (2,4-Dimethoxyphenyl)acetone - Wikidata [wikidata.org]

- 4. (2,4-Dimethoxyphenyl)acetone 831-29-8 [mingyuanchemical.com]

- 5. (2,4-Dimethoxyphenyl)acetone | CAS#:831-29-8 | Chemsrc [chemsrc.com]

- 6. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]

- 7. CN103570518B - One prepares the method for 2,4-dimethoxy-acetophenone - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2,4-Dimethoxyphenyl)propan-2-one

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2,4-Dimethoxyphenyl)propan-2-one, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind the data acquisition and interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound, with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a dimethoxy-substituted phenyl ring attached to a propanone moiety, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for its identification, purity assessment, and for tracking its transformation in chemical reactions. This guide provides a detailed walkthrough of the experimental and interpretative aspects of these spectroscopic techniques as applied to this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons of the propanone group, and the two methoxy groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.1 | d | 1H | Ar-H (position 6) |

| ~6.4-6.5 | m | 2H | Ar-H (positions 3 and 5) |

| ~3.85 | s | 3H | OCH₃ |

| ~3.80 | s | 3H | OCH₃ |

| ~3.60 | s | 2H | -CH₂- |

| ~2.15 | s | 3H | -C(O)CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer's field strength.

The downfield signals in the aromatic region are characteristic of a substituted benzene ring. The two distinct signals for the methoxy groups suggest they are in different chemical environments. The singlet for the methylene protons and the singlet for the acetyl methyl protons are in accordance with the expected structure, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum of this compound will show signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, the acetyl methyl carbon, and the two methoxy carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~207 | C=O |

| ~160 | Ar-C (C-O) |

| ~158 | Ar-C (C-O) |

| ~131 | Ar-C (C-H) |

| ~118 | Ar-C (quaternary) |

| ~104 | Ar-C (C-H) |

| ~98 | Ar-C (C-H) |

| ~55.5 | OCH₃ |

| ~55.2 | OCH₃ |

| ~45 | -CH₂- |

| ~29 | -C(O)CH₃ |

Note: The exact chemical shifts may vary slightly.

The downfield signal around 207 ppm is characteristic of a ketone carbonyl carbon. The signals in the 98-160 ppm range correspond to the aromatic carbons, with the carbons attached to the electron-donating methoxy groups appearing further downfield. The two distinct signals for the methoxy carbons further confirm their different electronic environments. The aliphatic carbons of the propanone side chain appear at the higher field end of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained using various techniques, such as Attenuated Total Reflectance (ATR) on a solid sample or by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in an IR-transparent cell.

Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and C-O bonds of the methoxy groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1610, 1500, 1460 | Medium-Strong | C=C stretching (aromatic) |

| ~1290, 1210, 1040 | Strong | C-O stretching (aryl ethers) |

The most prominent peak in the spectrum will be the strong absorption around 1715 cm⁻¹, which is indicative of a saturated ketone. The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The strong absorptions in the fingerprint region, specifically between 1000 and 1300 cm⁻¹, are characteristic of the C-O stretching of the aryl ether methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer, typically using a Gas Chromatography (GC) inlet for separation and purification before ionization. Electron Ionization (EI) is a common method used to generate ions.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (194 g/mol ). The fragmentation pattern provides valuable structural information.

Key Fragmentation Peaks:

-

m/z 194 (M⁺): The molecular ion peak.[1]

-

m/z 151: This is often the base peak and corresponds to the stable 2,4-dimethoxybenzyl cation, formed by the cleavage of the C-C bond between the methylene group and the carbonyl group.[1]

-

m/z 121: Loss of a methoxy group (OCH₃) from the m/z 151 fragment.[1]

-

m/z 43: This peak corresponds to the acetyl cation (CH₃CO⁺).

The fragmentation pattern strongly supports the proposed structure. The formation of the highly stable 2,4-dimethoxybenzyl cation as the base peak is a key diagnostic feature.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, allowing for a detailed understanding of the molecule's connectivity and functional groups. This guide serves as a valuable resource for scientists working with this compound, facilitating its accurate identification and characterization in a research and development setting.

References

In-Depth Technical Guide: Synthesis and Reactions of 1-(2,4-Dimethoxyphenyl)propan-2-one

This guide provides a comprehensive, in-depth analysis of the synthesis and chemical reactivity of 1-(2,4-dimethoxyphenyl)propan-2-one, a versatile ketone intermediate. With its unique structural features, this compound serves as a valuable precursor in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document will explore its primary synthetic pathways, delve into its key chemical transformations, and provide detailed experimental protocols grounded in established scientific principles.

Introduction and Significance

This compound, also known by synonyms such as (2,4-dimethoxyphenyl)acetone, is an aromatic ketone that has garnered significant interest within the scientific community.[1] Its structure, featuring an electron-rich dimethoxyphenyl ring coupled with a propan-2-one moiety, makes it a valuable building block for more complex molecules.[2] The strategic placement of the methoxy groups on the phenyl ring enhances its reactivity and influences the regioselectivity of subsequent chemical modifications. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis and reaction chemistry of this important intermediate.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in further chemical synthesis. While several methods can be envisioned, the Wacker oxidation of the corresponding allylbenzene precursor stands out as a prevalent and effective strategy.

Wacker Oxidation of 2,4-Dimethoxyallylbenzene

The Wacker-Tsuji oxidation is a powerful and widely used industrial process for the oxidation of terminal alkenes to methyl ketones.[3][4][5] This reaction typically employs a palladium(II) chloride catalyst in the presence of a copper(II) chloride co-catalyst and oxygen as the terminal oxidant.[3]

Mechanism Overview: The catalytic cycle of the Wacker oxidation is a well-studied process. It begins with the coordination of the alkene to the palladium(II) center. This is followed by the nucleophilic attack of a water molecule on the coordinated alkene, leading to a hydroxy-palladation intermediate. Subsequent β-hydride elimination and reductive elimination steps yield the desired ketone and a palladium(0) species. The role of the copper(II) chloride is to re-oxidize the palladium(0) back to its active palladium(II) state, thus allowing the catalytic cycle to continue.

Caption: Synthetic pathway for this compound via Wacker oxidation.

Experimental Protocol: Wacker Oxidation

Materials:

-

2,4-Dimethoxyallylbenzene

-

Palladium(II) chloride (PdCl₂)

-

Copper(II) chloride (CuCl₂)

-

Aqueous Dimethylformamide (DMF) or other suitable solvent system

-

Oxygen (balloon or atmospheric)

-

Standard laboratory glassware and magnetic stirrer

-

Reagents for work-up and purification (e.g., diethyl ether, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

-

In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyallylbenzene in the chosen solvent system (e.g., DMF/water).

-

To this solution, add a catalytic amount of palladium(II) chloride and a co-catalytic amount of copper(II) chloride.

-

Purge the flask with oxygen and maintain an oxygen atmosphere, typically with an oxygen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine to remove any acidic byproducts and salts.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Table 1: Representative Reaction Parameters for Wacker Oxidation

| Parameter | Condition |

| Substrate | 2,4-Dimethoxyallylbenzene |

| Catalyst | Palladium(II) chloride (PdCl₂) |

| Co-catalyst | Copper(II) chloride (CuCl₂) |

| Oxidant | Oxygen (O₂) |

| Solvent | Aqueous Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Typical Yields | Moderate to good |

Key Reactions of this compound

The presence of a ketone functional group makes this compound a versatile substrate for a variety of chemical transformations, most notably reductive amination to form corresponding amines.

Reductive Amination

Reductive amination is a cornerstone reaction in organic synthesis for the formation of amines from carbonyl compounds.[6][7][8] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Mechanism Overview: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (if a primary amine is used) or an enamine (with a secondary amine). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or enamine to afford the final amine product.

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol: Reductive Amination with Methylamine

Materials:

-

This compound

-

Methylamine (or its salt, e.g., methylamine hydrochloride)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[9]

-

Methanol or other suitable protic solvent

-

Standard laboratory glassware and magnetic stirrer

-

Reagents for work-up and purification

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add the amine source (e.g., methylamine). If using an amine salt, a base may be required to liberate the free amine.

-

Stir the mixture for a period to allow for the formation of the imine intermediate.

-

Carefully add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the reaction mixture.[10]

-

Continue to stir the reaction at room temperature until completion, as monitored by TLC.

-

Once the reaction is complete, quench it by the careful addition of water.

-

The solvent is typically removed under reduced pressure.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude amine is purified by an appropriate method, such as column chromatography or distillation.

Leuckart-Wallach Reaction

An alternative method for the reductive amination of ketones is the Leuckart-Wallach reaction.[11][12][13] This classical method utilizes formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source.[11][12]

Mechanism Overview: The Leuckart-Wallach reaction proceeds through the formation of an N-formyl derivative as an intermediate.[11] The ketone reacts with formamide or an amine in the presence of formic acid. The initially formed iminium ion is then reduced by a hydride transfer from formic acid. The resulting N-formyl amine can then be hydrolyzed to yield the free amine.[12]

Experimental Considerations: This reaction typically requires high temperatures, often in the range of 150-200 °C.[11] While it is a robust method, the harsh reaction conditions can sometimes lead to side reactions and lower yields, particularly with sensitive substrates.[11]

Table 2: Comparison of Reductive Amination Methods

| Feature | Reductive Amination (Borohydride-based) | Leuckart-Wallach Reaction |

| Reducing Agent | Sodium cyanoborohydride, Sodium triacetoxyborohydride | Formic acid, Formamide, Ammonium formate[11][12] |

| Reaction Conditions | Mild, typically room temperature | Harsh, high temperatures (150-200 °C)[11] |

| Selectivity | Generally high | Can be lower due to harsh conditions |

| Substrate Scope | Broad, compatible with many functional groups | More limited due to high temperatures |

| Advantages | High yields, mild conditions, good selectivity | Inexpensive reagents |

| Disadvantages | More expensive and potentially toxic reagents | High energy input, potential for byproducts[11] |

Applications and Future Perspectives

This compound and its derivatives are of considerable interest in medicinal chemistry. The corresponding amines, synthesized via reductive amination, are structurally related to a class of psychoactive compounds known as phenethylamines and amphetamines.[14] For instance, the amine derived from this ketone is an isomer of 2,5-dimethoxyamphetamine (2,5-DMA).[14] This structural similarity makes it a compound of interest in forensic chemistry and for the synthesis of reference standards.

Future research in this area could focus on developing more sustainable and efficient synthetic routes to this compound. Additionally, the exploration of its reactivity beyond reductive amination could open up new avenues for the synthesis of novel and potentially bioactive molecules. The electron-rich aromatic ring is amenable to electrophilic aromatic substitution, which could be exploited to introduce further diversity into the molecular scaffold.

References

- Leuckart reaction - Grokipedia. (n.d.).

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. (2025). Request PDF. Retrieved from [Link]

-

On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (n.d.). MDPI. Retrieved from [Link]

-

Efficient and Highly Aldehyde Selective Wacker Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wacker process - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. (n.d.). ResearchGate. Retrieved from [Link]

-

Wacker Oxidation

anti-Markovnikov. (2014). Retrieved from [Link] -

This compound | C11H14O3 | CID 592028 - PubChem. (n.d.). Retrieved from [Link]

-

Wacker-Tsuji Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. (2025). NIH. Retrieved from [Link]

-

Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. (2015). PubMed. Retrieved from [Link]

-

Cas 1835-04-7,1-(3,4-DIMETHOXY-PHENYL) - LookChem. (n.d.). Retrieved from [Link]

-

Available Synple Chem Reagent Cartridges. (n.d.). Retrieved from [Link]

-

Reductive Amination - AnchorQuery. (n.d.). Retrieved from [Link]

-

Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023). YouTube. Retrieved from [Link]

-

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (n.d.). Retrieved from [Link]

-

2,5-Dimethoxyamphetamine - Wikipedia. (n.d.). Retrieved from [Link]

-

1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (n.d.). Retrieved from [Link]

-

Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (2005). PubMed. Retrieved from [Link]

-

1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. (n.d.). ACS Publications. Retrieved from [Link]

Sources

- 1. This compound | C11H14O3 | CID 592028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-(3,5-Dimethoxyphenyl)propan-2-one | 18917-77-6 [smolecule.com]

- 3. Wacker process - Wikipedia [en.wikipedia.org]

- 4. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 5. Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. Available Synple Chem Reagent Cartridges [synplechem.com]

- 8. Reductive Amination [anchorquery.ccbb.pitt.edu]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. grokipedia.com [grokipedia.com]

- 12. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

Role of 1-(2,4-Dimethoxyphenyl)propan-2-one as a chemical intermediate

An In-Depth Technical Guide to the Role of 1-(2,4-Dimethoxyphenyl)propan-2-one as a Chemical Intermediate

Introduction

This compound, also known as 2,4-dimethoxyphenylacetone, is a ketone and an aromatic ether that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a reactive ketone functional group and an electron-rich dimethoxy-substituted phenyl ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a technical overview of its synthesis, core chemical properties, and its significant role as a precursor, particularly in the synthesis of substituted phenethylamines, which are foundational structures in medicinal chemistry and drug development.[2][3]

Physicochemical and Spectral Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 831-29-8 | [4] |

| Molecular Formula | C₁₁H₁₄O₃ | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Appearance | Liquid | [5] |

| Boiling Point | 170-175 °C (at 20 mmHg / 27 hPa) | [5] |

| Density | 1.07 g/cm³ | |

| Flash Point | > 113 °C | [5] |

Synthesis of this compound

The most prevalent and logical synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Causality of Experimental Design

The choice of 1,3-dimethoxybenzene as the starting material is strategic. The two methoxy groups are strong activating groups and are ortho, para-directing.[7] This electronic property significantly enhances the nucleophilicity of the aromatic ring, facilitating the acylation reaction. The substitution occurs predominantly at the 4-position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically activated, leading to the desired product with high regioselectivity.

The acylating agent can vary, but a common approach involves chloroacetone. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid, like polyphosphoric acid (PPA), is required to generate the acylium ion or a highly polarized complex that acts as the electrophile.[6][8]

Experimental Workflow: Synthesis via Friedel-Crafts Acylation

Caption: Conversion of the ketone intermediate to a primary amine via the Leuckart reaction.

Detailed Protocol: Synthesis of 1-(2,4-Dimethoxyphenyl)propan-2-amine

-

Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, this compound is mixed with an excess of ammonium formate. [9][10]2. Heating: The mixture is heated to a high temperature, typically between 160-190 °C, for several hours. [11][9]The reaction is often monitored for the evolution of CO₂.

-

Hydrolysis: After cooling, the reaction mixture may contain the N-formyl derivative of the amine. It is treated with a strong acid, such as concentrated hydrochloric acid, and heated to hydrolyze the formamide to the free amine. [9]4. Work-up and Isolation: The acidic solution is cooled and washed with a nonpolar solvent (e.g., ether or toluene) to remove any unreacted ketone. The aqueous layer is then made strongly basic with NaOH or KOH to deprotonate the ammonium salt and liberate the free amine.

-

Extraction: The free amine is extracted into an organic solvent (e.g., ether or dichloromethane). The combined organic extracts are dried, and the solvent is evaporated to yield the crude 1-(2,4-dimethoxyphenyl)propan-2-amine, which can be further purified if necessary.

Applications in Drug Development

The amine product, 1-(2,4-dimethoxyphenyl)propan-2-amine, belongs to the phenethylamine class of compounds. This structural motif is a well-established pharmacophore found in a vast array of physiologically active compounds, including neurotransmitters, hormones, and a wide range of pharmaceuticals. The specific substitution pattern (2,4-dimethoxy) provides a scaffold that can be further modified to explore structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, related structures are investigated for their effects on the central nervous system and as precursors to more complex heterocyclic systems. [2][3]

Conclusion

This compound is a highly valuable and functionalized chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation of an inexpensive, readily available starting material makes it an accessible building block. The strategic placement of its ketone group allows for efficient conversion into primary amines and other derivatives through well-established reactions like the Leuckart reductive amination. This positions this compound as a key starting point for the synthesis of a diverse range of complex organic molecules, particularly for researchers and scientists in the fields of medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-(3,4-Dimethoxyphenyl)-2-propanone. Retrieved from [Link]

-

Chemsrc. (2025, August 25). (2,4-Dimethoxyphenyl)acetone | CAS#:831-29-8. Retrieved from [Link]

-

Crossley, F. S., & Moore, M. L. (n.d.). Studies on the Leuckart Reaction. Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Kasturi, T. R., & Abraham, E. M. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. Retrieved from [Link]

-

Dispatches from Molecule World. (2024, February 8). “Friedel-Crafty” Reactions with Chloroacetone. Retrieved from [Link]

-

MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

-

Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link]

-

Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

-

MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Chegg.com. (2017, June 25). Solved 2. The compound 1,3-dimethoxybenzene was treated with.... Retrieved from [Link]

-

LookChem. (n.d.). Cas 1835-04-7, 1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE. Retrieved from [Link]

-

PubMed. (n.d.). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

-

MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Retrieved from [Link]

Sources

- 1. 831-29-8|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H14O3 | CID 592028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2,4-Dimethoxyphenyl)acetone | CAS#:831-29-8 | Chemsrc [chemsrc.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. moleculeworld.wordpress.com [moleculeworld.wordpress.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. scribd.com [scribd.com]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

The Therapeutic Potential of Dimethoxyphenyl Propanone Derivatives: A Technical Guide to Biological Evaluation

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in drug discovery. Among the vast landscape of chemical scaffolds, dimethoxyphenyl propanone derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. These activities, ranging from anticancer and anti-inflammatory to antimicrobial, are attributed to the unique structural features of the dimethoxyphenyl moiety in conjunction with the propanone core. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for their evaluation. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their biological assessment, and present a framework for understanding their structure-activity relationships.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Dimethoxyphenyl propanone derivatives have demonstrated significant potential as anticancer agents, with studies revealing their ability to inhibit the growth of various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of many dimethoxyphenyl propanone derivatives are linked to their ability to induce programmed cell death, or apoptosis. This is often achieved through the modulation of key regulatory proteins and signaling pathways. Furthermore, these compounds have been shown to interfere with the cell cycle, preventing cancer cells from progressing through the phases of division.

Key signaling pathways implicated in the anticancer activity of these derivatives include:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] Dimethoxyphenyl propanone derivatives have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[4][5][6]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that governs cell proliferation, differentiation, and survival.[4][7][8][9] Dysregulation of this pathway is common in cancer. Certain dimethoxyphenyl propanone derivatives can modulate MAPK signaling, leading to cell cycle arrest and apoptosis.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer.[10][11][12] Inhibition of this pathway by dimethoxyphenyl propanone derivatives can suppress tumor growth and induce apoptosis.

Signaling Pathway Diagrams:

Caption: Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the MAPK/ERK Signaling Pathway.

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

Caption: MTT Assay Workflow.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethoxyphenyl propanone derivative in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Quantitative Data Summary:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| DMP-1 | MCF-7 (Breast) | 8.15 | [16] |

| DMP-2 | HCT116 (Colon) | 7.11 | [16] |

| DMP-3 | A549 (Lung) | 4.57 | [1] |

| DMP-4 | HepG2 (Liver) | 8.82 | [16] |

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.[17][18][19][20][21] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Workflow Diagram:

Caption: Carrageenan-Induced Paw Edema Workflow.

Step-by-Step Protocol:

-

Animal Dosing: Administer the dimethoxyphenyl propanone derivative orally or intraperitoneally to rats. A control group should receive the vehicle.

-

Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [22][23]4. Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Quantitative Data Summary:

| Compound ID | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time (hours) | Reference |

| DMP-5 | 50 | 42.41 | 5 | [10] |

| DMP-6 | 100 | 55.2 | 4 | [21] |

| DMP-7 | 200 | 99.69 | 4 | [21] |

Antimicrobial Activity: Combating Pathogenic Microorganisms